N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Description

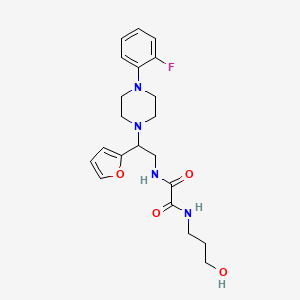

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-fluorophenyl-substituted piperazine ring, a furan-2-yl moiety, and a 3-hydroxypropyl group. While its exact pharmacological application remains unspecified in available literature, structural analogs suggest possible roles in neuromodulation or flavoring agents, depending on substituent configurations .

Properties

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O4/c22-16-5-1-2-6-17(16)25-9-11-26(12-10-25)18(19-7-3-14-30-19)15-24-21(29)20(28)23-8-4-13-27/h1-3,5-7,14,18,27H,4,8-13,15H2,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKABZDIYKOCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCCO)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on structural analysis.

Key Observations :

- Hydrophilicity : The 3-hydroxypropyl group in the target compound enhances water solubility compared to methoxy or alkyl substituents (e.g., 2-methoxybenzyl in CAS 877633-27-7) .

- Lipophilicity : Chlorobenzyl (CAS 877633-38-0) and furan moieties increase membrane permeability, critical for CNS-targeted compounds .

- Fluorophenyl Position : Substitution at the para position (CAS 877632-14-9) vs. ortho (target compound) alters steric hindrance and receptor affinity .

Metabolic and Toxicological Profiles

Metabolism :

Toxicity :

- NOEL (No Observed Effect Level): Structurally related oxalamides (e.g., N1-(2-methoxybenzyl)-N2-(pyridin-2-yl)ethyl oxalamide) exhibit high NOELs (100 mg/kg bw/day) in rats, with safety margins >500 million for flavoring agents .

- Target Compound : While direct toxicological data are lacking, the hydroxyl group may mitigate hepatotoxicity risks compared to chlorinated analogs (e.g., CAS 877633-38-0) .

Receptor Binding and Pharmacological Activity

- Piperazine Motif : The 2-fluorophenylpiperazine group is associated with dopamine and serotonin receptor modulation, a feature shared with antipsychotic drugs .

- Furan Ring : Enhances metabolic stability but may introduce CYP450-mediated interactions, as seen in furan-containing pharmaceuticals .

- Comparative Efficacy: CAS 877633-27-7 (2-methoxybenzyl) showed negligible umami receptor (hTAS1R1/hTAS1R3) activation, unlike flavoring oxalamides (e.g., S336) .

Q & A

Q. What are the recommended synthetic pathways for synthesizing N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide?

A modular approach is typical for piperazine-furan hybrids. First, synthesize the 4-(2-fluorophenyl)piperazine core via nucleophilic substitution of 2-fluorophenyl groups onto piperazine. Next, introduce the furan-2-yl ethyl moiety through alkylation or reductive amination. Finally, couple the oxalamide group with 3-hydroxypropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification via column chromatography and characterization by -NMR and LC-MS are critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

Use a combination of:

- -/-NMR : To confirm proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and carbon backbone.

- High-resolution mass spectrometry (HRMS) : For exact mass matching (e.g., calculated vs. observed molecular ion).

- FT-IR : To identify functional groups like amide (C=O stretch ~1650 cm) and hydroxyl (broad peak ~3300 cm) .

Q. What pharmacological targets are associated with this compound’s structural motifs?

The 2-fluorophenylpiperazine moiety is linked to serotonin/dopamine receptor modulation , while the furan-ethyl group may enhance blood-brain barrier permeability. The oxalamide backbone suggests potential protease or kinase inhibition, common in anticancer or neuroprotective agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data for this compound?

Contradictions often arise from assay conditions (e.g., cell type, radioligand concentration). To address this:

- Perform competitive binding assays across multiple receptor subtypes (e.g., 5-HT, D) using standardized protocols.

- Use molecular docking simulations to assess steric/electronic compatibility with receptor pockets.

- Validate findings with in vivo behavioral models (e.g., forced swim test for serotonin activity) .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Structural modifications : Replace the furan ring with bioisosteres (e.g., thiophene) to reduce oxidative metabolism.

- Prodrug design : Mask the 3-hydroxypropyl group with ester linkages to enhance bioavailability.

- In vitro microsomal assays : Compare hepatic clearance rates of analogs using human liver microsomes .

Q. How should researchers design experiments to assess off-target effects in CNS studies?

- Broad-spectrum kinase profiling : Screen against a panel of 50+ kinases to identify unintended inhibition.

- Transcriptomic analysis : Use RNA-seq on treated neuronal cells to detect dysregulated pathways.

- Secondary pharmacology assays : Test for hERG channel binding (cardiotoxicity risk) and cytochrome P450 inhibition .

Methodological Challenges

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions for the parent ion (e.g., m/z 450 → 332 for fragmentation).

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma/brain homogenates .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) with slow vapor diffusion.

- Co-crystallization : Add receptor fragments (e.g., adenosine triphosphate for kinase co-crystals) to stabilize the lattice .

Data Interpretation

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma/brain exposure levels to confirm adequate bioavailability.

- Metabolite identification : Use HRMS to detect active/inactive metabolites that may explain efficacy gaps.

- Dose-response refinement : Adjust dosing regimens based on half-life and tissue distribution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.